molecular formula C11H12N2OS B183434 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one CAS No. 95211-69-1

5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Cat. No. B183434
CAS RN: 95211-69-1
M. Wt: 220.29 g/mol
InChI Key: CXWKTYCQWBZDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a benzothiophene ring fused with a pyrimidine ring.

Mechanism Of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile tool for studying various diseases and conditions. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one. One of the main areas of research is the development of new therapeutic agents based on this compound. It has been suggested that 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one may be useful in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the investigation of the mechanism of action of this compound. By understanding how 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exerts its biological effects, researchers may be able to develop more effective therapeutic agents based on this compound. Additionally, further studies are needed to explore the potential applications of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis method of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminothiophenol with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a catalyst. This method yields a high purity product with a good yield.

Scientific Research Applications

5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

95211-69-1

Product Name

5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14)

InChI Key

CXWKTYCQWBZDGO-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=CNC3=O

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=CNC3=O

Origin of Product

United States

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